molecular formula C11H17NO B13248747 N-isopropyl-4-methoxy-2-methylaniline

N-isopropyl-4-methoxy-2-methylaniline

Cat. No.: B13248747
M. Wt: 179.26 g/mol
InChI Key: AVXMQWMSVXHUIB-UHFFFAOYSA-N
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Description

N-isopropyl-4-methoxy-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an isopropyl group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-methoxy-2-methylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2-methylaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-methoxy-2-methylaniline

    Reagent: Isopropyl halide (e.g., isopropyl bromide)

    Catalyst: A base such as sodium hydroxide or potassium carbonate

    Solvent: An organic solvent like ethanol or acetone

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 60-80°C, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-methoxy-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-isopropyl-4-methoxy-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylaniline: Lacks the isopropyl group, making it less hydrophobic.

    N-isopropyl-4-methoxyaniline: Similar structure but without the methyl group on the benzene ring.

    2-Bromo-4-methoxyaniline: Contains a bromine atom, which can significantly alter its reactivity and applications.

Uniqueness

N-isopropyl-4-methoxy-2-methylaniline is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the isopropyl group enhances its hydrophobicity, while the methoxy and methyl groups influence its reactivity and stability.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-methoxy-2-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17NO/c1-8(2)12-11-6-5-10(13-4)7-9(11)3/h5-8,12H,1-4H3

InChI Key

AVXMQWMSVXHUIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(C)C

Origin of Product

United States

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